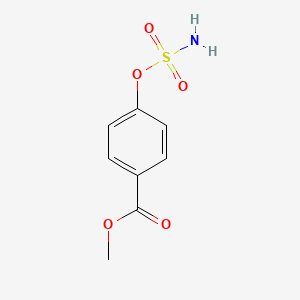
(R)-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate is a complex organic compound that belongs to the class of quinazoline derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. The starting materials often include benzylamine, pyrrolidine, and various quinazoline derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of quinazoline rings to tetrahydroquinazoline.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinazolinone derivatives, while substitution reactions may introduce new functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of quinazoline derivatives in various chemical reactions.
Biology
In biological research, ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, and antimicrobial activity.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer, infectious diseases, and neurological disorders.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure makes it a versatile building block for the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
Similar compounds to ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate include other quinazoline derivatives such as:
- 2-(4-Hydroxyphenyl)-4(3H)-quinazolinone
- 6,7-Dimethoxy-4-(3H)-quinazolinone
- 2-(2-Aminophenyl)quinazolin-4(3H)-one
Uniqueness
What sets ®-benzyl 2-(4-hydroxy-6,6-dimethyl-5,6,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate apart is its specific structural features, such as the presence of a pyrrolidine ring and the ®-benzyl group. These unique elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C22H27N3O3 |
|---|---|
分子量 |
381.5 g/mol |
IUPAC 名称 |
benzyl (2R)-2-(6,6-dimethyl-4-oxo-3,5,7,8-tetrahydroquinazolin-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H27N3O3/c1-22(2)11-10-17-16(13-22)20(26)24-19(23-17)18-9-6-12-25(18)21(27)28-14-15-7-4-3-5-8-15/h3-5,7-8,18H,6,9-14H2,1-2H3,(H,23,24,26)/t18-/m1/s1 |
InChI 键 |
FXSZFDBHPFMYLR-GOSISDBHSA-N |
手性 SMILES |
CC1(CCC2=C(C1)C(=O)NC(=N2)[C@H]3CCCN3C(=O)OCC4=CC=CC=C4)C |
规范 SMILES |
CC1(CCC2=C(C1)C(=O)NC(=N2)C3CCCN3C(=O)OCC4=CC=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Methyl-6,7-dihydro-8H-indeno[5,4-d]thiazol-8-one](/img/structure/B8286911.png)

![1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B8286916.png)











